molecular formula C19H22N4O5S3 B2625579 4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 683259-47-4

4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2625579
M. Wt: 482.59
InChI Key: MQLVDDSSMSCVTI-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has been synthesized using various methods. This compound has been studied for its potential applications in scientific research.

Scientific Research Applications

Pharmacokinetic Properties

Yamada et al. (1990) conducted a study on the pharmacokinetics of a lipophilic substituted benzamide, closely related to the compound . They found that the compound showed better systemic bioavailability and higher brain concentrations compared to sulpiride, indicating its potential for enhanced drug delivery and efficacy in neurological applications (Yamada, Mizuta, Ogawa, & Tahara, 1990).

Anticancer Potential

Ö. Yılmaz and colleagues (2015) synthesized derivatives of indapamide, structurally similar to the specified compound, and discovered that these derivatives exhibited pro-apoptotic activity against melanoma cell lines. This suggests that similar benzamide derivatives might hold potential as anticancer agents (Yılmaz et al., 2015).

Enzyme Inhibition

Ulus et al. (2016) investigated acridine-acetazolamide conjugates, chemically akin to the target compound, and their effect on human carbonic anhydrase isoforms. The study revealed effective inhibition of these enzymes, which has implications for conditions where enzyme activity needs to be regulated (Ulus et al., 2016).

Antimicrobial and Antifungal Properties

Patel et al. (2009) synthesized compounds containing a benzothiazole moiety and evaluated their antimicrobial and anti-inflammatory properties. Their findings highlight the potential of such compounds, including the one in focus, for use in treating infectious diseases (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Structural and Theoretical Studies

M. Remko (2003) conducted a theoretical study on the molecular structure and gas-phase acidity of substituted sulfonamides, closely related to the compound . This research is crucial for understanding the chemical behavior and potential pharmaceutical applications of these compounds (Remko, 2003).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S3/c1-3-4-11-23(2)31(27,28)14-7-5-13(6-8-14)18(24)22-19-21-16-10-9-15(30(20,25)26)12-17(16)29-19/h5-10,12H,3-4,11H2,1-2H3,(H2,20,25,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLVDDSSMSCVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

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